molecular formula C9H18ClN3O B3335289 N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride CAS No. 1158311-78-4

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride

Cat. No. B3335289
CAS RN: 1158311-78-4
M. Wt: 219.71 g/mol
InChI Key: MFXVNFRRFWCXKH-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1158311-78-4 . It has a molecular weight of 219.71 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride” is 1S/C9H17N3O.ClH/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride” is a solid at room temperature . It has a molecular weight of 219.71 .

Scientific Research Applications

  • Aqueous-Soluble Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor

    : Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) for the treatment of diseases involving ACAT-1 overexpression. The compound exhibits significant selectivity for human ACAT-1 over ACAT-2, with improved oral absorption and pharmacological safety (Shibuya et al., 2018).

  • Improvement in Crystallization and Purification of Ciprofloxacin : Yin Qiuxiang (2002) studied the melting and dissociation properties of a similar compound, cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is a main impurity in ciprofloxacin manufacture. This research is significant for enhancing the crystallization and purification processes of ciprofloxacin (Yin Qiuxiang, 2002).

  • Therapeutic Agents for Alzheimer's Disease : Hassan et al. (2018) synthesized a series of multifunctional amides with potential as therapeutic agents for Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use in drug development against Alzheimer's (Hassan et al., 2018).

  • Antibacterial and Antimicrobial Studies : Patel et al. (2007) explored amide derivatives of quinolone, including compounds with piperazinyl acetamide, for their antimicrobial activities. These studies are crucial for the development of new antibacterial agents (Patel et al., 2007).

  • Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10 : Fukuda et al. (2000) discovered a pyrimidylpiperazine derivative as a dual cytokine regulator, which showed potential in protecting mice from endotoxin-induced shock. This compound can have implications in treating septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-cyclopropyl-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXVNFRRFWCXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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